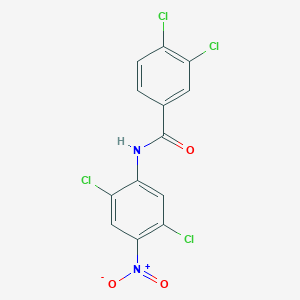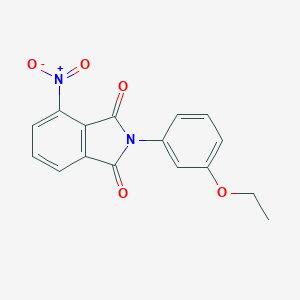![molecular formula C21H19NO B337444 N-(2-ethylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B337444.png)
N-(2-ethylphenyl)[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylphenyl)[1,1'-biphenyl]-4-carboxamide is an organic compound with the molecular formula C21H19NO It is a derivative of biphenyl-4-carboxamide, where the biphenyl structure is substituted with an ethylphenyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)[1,1'-biphenyl]-4-carboxamide typically involves the reaction of biphenyl-4-carboxylic acid with 2-ethylphenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase and butyrylcholinesterase.
Medicine: Explored for its anticancer and antimicrobial properties. Studies have shown that derivatives of biphenyl-4-carboxamide exhibit significant activity against cancer cell lines and microbial strains.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of enzymes like acetylcholinesterase, preventing the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, enhancing neural transmission. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by disrupting cellular pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
N-(2-ethylphenyl)[1,1'-biphenyl]-4-carboxamide can be compared with other biphenyl-4-carboxamide derivatives, such as:
- N-phenylbiphenyl-4-carboxamide
- N-(4-methylphenyl)biphenyl-4-carboxamide
- N-(4-chlorophenyl)biphenyl-4-carboxamide
These compounds share a similar biphenyl-4-carboxamide core structure but differ in the substituents attached to the nitrogen atom. The unique properties of this compound, such as its specific enzyme inhibition and anticancer activity, can be attributed to the presence of the 2-ethylphenyl group, which influences its binding affinity and selectivity towards molecular targets.
Properties
Molecular Formula |
C21H19NO |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C21H19NO/c1-2-16-8-6-7-11-20(16)22-21(23)19-14-12-18(13-15-19)17-9-4-3-5-10-17/h3-15H,2H2,1H3,(H,22,23) |
InChI Key |
OPYUXUKDRZAIFV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2-(2,4-dichlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-ethoxyphenyl acetate](/img/structure/B337364.png)


![2-({2-[(4-Methylbenzyl)sulfinyl]ethyl}sulfanyl)-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B337370.png)
![4-(4-Chlorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B337371.png)





![2-[(2-phenylethylamino)methylidene]indene-1,3-dione](/img/structure/B337383.png)

